molecular formula C12H15NO3 B1431748 2,2-Dimethyl-4-nitro-3-phenylbutanal CAS No. 93086-29-4

2,2-Dimethyl-4-nitro-3-phenylbutanal

Cat. No. B1431748
CAS RN: 93086-29-4
M. Wt: 221.25 g/mol
InChI Key: RDPSRQAHEBIFRW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-nitro-3-phenylbutanal, also known as DMNPB, is a chemical compound that belongs to the class of nitroaromatic compounds. It has been widely used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Molecular Complex Studies

2,2-Dimethyl-4-nitro-3-phenylbutanal and related compounds have been studied for their ability to form molecular complexes. For example, 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline form a molecular complex linked by hydrogen bonds and π-π * interactions, revealing the potential of similar compounds in molecular chemistry research (Lewiński et al., 1993).

Pharmacological Activity Studies

Compounds structurally related to 2,2-Dimethyl-4-nitro-3-phenylbutanal, like calcium channel antagonists, have been examined for their molecular structures and pharmacological activities. The geometry of these molecules, including ring puckering and substituent positions, impacts their biological activity, as observed in studies of calcium channel antagonists (Fossheim et al., 1982).

Photochromism and Reactivity Studies

Dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate represents a photochromic aziridine, and its reactions with dipolarophiles form five-membered heterocycles. This and related compounds' reactivity and photochromism are of interest in organic chemistry (Schirmeister, 1997).

Formylation and Acetylation Studies

Studies have shown that compounds like 2,2-Dimethyl-4-nitro-3-phenylbutanal undergo regiospecific acylation under certain conditions, leading to the formation of derivatives such as 3-formyl or 3-acetyl derivatives. This reactivity is significant for understanding the chemistry of nitroanilines and related compounds (Kawakami & Suzuki, 2000).

Solvent Effects in Organic Reactions

The solvent effect in the addition of organocuprates to chiral α,β-ethylenic oxazolidine leading to the formation of 3-(S)-phenylbutanal demonstrates the impact of solvents on reaction outcomes, a topic relevant to 2,2-Dimethyl-4-nitro-3-phenylbutanal chemistry (Besace et al., 1983).

properties

IUPAC Name

2,2-dimethyl-4-nitro-3-phenylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,9-14)11(8-13(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPSRQAHEBIFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-nitro-3-phenylbutanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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